(4-(Pyridin-4-yl)phenyl)boronic acid chemical properties
(4-(Pyridin-4-yl)phenyl)boronic acid chemical properties
An In-depth Technical Guide to (4-(Pyridin-4-yl)phenyl)boronic acid: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
(4-(Pyridin-4-yl)phenyl)boronic acid, a bifunctional organic compound, has emerged as a cornerstone reagent in modern synthetic chemistry. Characterized by the presence of a boronic acid group on a phenyl ring which is, in turn, linked to a pyridine moiety, this molecule offers a unique combination of reactivity and structural features.[1] Its true value lies in its role as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[2][3] The electron-deficient nature of the pyridine ring combined with the synthetic utility of the boronic acid group makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for scientists and development professionals.
Core Chemical and Physical Properties
(4-(Pyridin-4-yl)phenyl)boronic acid typically appears as a white to off-white solid.[1] Its bifunctional nature—containing both a hydrogen-bond-donating boronic acid group and a basic pyridine ring—governs its physical properties, such as solubility and stability.
Structural and General Properties
The fundamental attributes of (4-(Pyridin-4-yl)phenyl)boronic acid are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | (4-(pyridin-4-yl)phenyl)boronic acid | [4][5] |
| CAS Number | 1045332-30-6 | [1][4][6][7] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [1][4][5] |
| Molecular Weight | 199.02 g/mol | [4][5] |
| Appearance | White to off-white solid | [1] |
| SMILES | B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O | [4][8] |
| InChIKey | QLVTYWFPUODTBB-UHFFFAOYSA-N | [4][7] |
Visualization of Chemical Structure
The planarity and connectivity of the molecule are central to its function in synthetic chemistry, particularly in reactions where steric and electronic factors influence outcomes.
Caption: 2D structure of (4-(Pyridin-4-yl)phenyl)boronic acid.
Solubility, Stability, and Acidity
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Solubility : The presence of the polar boronic acid group, which can participate in hydrogen bonding, renders the compound soluble in polar organic solvents such as alcohols.[1] Its solubility in water is also noted, which can be advantageous in certain reaction conditions.[1]
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Stability and Storage : (4-(Pyridin-4-yl)phenyl)boronic acid is generally stable under standard laboratory conditions.[1] However, like many boronic acids, it can be sensitive to moisture and may undergo dehydration to form boroxines (cyclic anhydrides). Therefore, it is best stored in a tightly sealed container in a dry environment, often under refrigeration, to maintain its integrity.[7][9]
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Acidity (pKa) : The boronic acid moiety is a mild Lewis acid. While the specific pKa of (4-(Pyridin-4-yl)phenyl)boronic acid is not widely reported, it can be compared to phenylboronic acid, which has a pKa of 8.83.[10] The electron-withdrawing nature of the pyridyl substituent is expected to increase the Lewis acidity of the boron center, potentially lowering the pKa relative to the parent phenylboronic acid. This acidity is a key factor in its reactivity, as the formation of a boronate species via reaction with a base is a critical activation step in Suzuki-Miyaura coupling.[11]
Synthesis and Reactivity
The utility of (4-(Pyridin-4-yl)phenyl)boronic acid stems from its predictable and versatile reactivity, which allows for its incorporation into a vast array of more complex molecules.
General Synthesis Protocol
The synthesis of (4-(Pyridin-4-yl)phenyl)boronic acid is typically achieved via a lithium-halogen exchange on a bromo-precursor followed by quenching with a borate ester. This method provides reliable access to the target compound.
Workflow for Synthesis
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology [6]
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Reaction Setup : To a 500 mL three-necked flask, add 4-(4-bromophenyl)pyridine (23.4 g), triisopropyl borate (22.6 g), and tetrahydrofuran (THF, 350 mL).
-
Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone or liquid nitrogen bath.
-
Lithiation : Slowly add n-butyllithium (0.12 mol) dropwise to the cooled mixture, maintaining the temperature at -78 °C. The causality for this low temperature is to prevent side reactions and ensure regioselective lithium-halogen exchange over nucleophilic attack on the pyridine ring.
-
Stirring : After the addition is complete, keep the reaction mixture at -78 °C for 1 hour to ensure the completion of the exchange.
-
Quenching and Hydrolysis : Quench the reaction by adding a saturated ammonium chloride solution. This protonates the intermediate boronate ester and hydrolyzes it to the boronic acid.
-
pH Adjustment : Carefully adjust the pH of the mixture to 6 with dilute hydrochloric acid. This ensures the boronic acid is in its neutral, less soluble form, facilitating its precipitation.
-
Isolation : Filter the resulting precipitate to collect the solid product.
-
Purification : Wash the filter cake with ethyl acetate to remove non-polar impurities, yielding the final product.
The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-(Pyridin-4-yl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl and vinyl-aryl structures.[3][11] These motifs are prevalent in active pharmaceutical ingredients (APIs).[3]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Considerations for Field Application:
-
Catalyst Deactivation : The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially perturbing or deactivating the catalyst.[12] The choice of ligand and reaction conditions is therefore critical to mitigate this effect.
-
Impurity Control : In pharmaceutical synthesis, impurities derived from the phosphorus ligands (e.g., phenyl groups from triphenylphosphine) can be a significant challenge. Method development to suppress these side reactions is an active area of research.[13]
Applications in Research and Development
The ability to precisely introduce the pyridyl-phenyl scaffold into molecules makes this boronic acid a high-value reagent.
Drug Discovery and Medicinal Chemistry
The pyridine motif is a common feature in many approved drugs, where it often serves as a hydrogen bond acceptor or a bioisosteric replacement for a phenyl ring, improving pharmacokinetic profiles.[3] (4-(Pyridin-4-yl)phenyl)boronic acid is instrumental in synthesizing compounds for various therapeutic areas:
-
Kinase Inhibitors : Many kinase inhibitors used in cancer therapy feature biaryl structures that can be efficiently synthesized using this reagent.[2]
-
Anti-inflammatory and Antiviral Agents : The pyridyl-phenyl core is present in various compounds investigated for anti-inflammatory and antiviral activities.[2]
-
General API Synthesis : It facilitates the modular assembly of complex drug candidates, allowing for rapid lead optimization by varying the coupling partner.[3][14]
Materials Science
Beyond pharmaceuticals, the electronic properties of the pyridyl-phenyl unit are leveraged in materials science. It is used to synthesize:
-
Organic Semiconductors : Incorporation into larger conjugated systems can create materials with tailored electronic and optical properties.[3]
-
Fluorescent Probes : The biaryl structure can be part of a larger chromophore, useful for creating sensors and probes for biological assays.[15]
-
Advanced Polymers : It serves as a monomer or functionalizing agent for polymers used in organic electronics and nanotechnology.[3]
Safety and Handling
As a laboratory chemical, (4-(Pyridin-4-yl)phenyl)boronic acid requires careful handling to ensure user safety and maintain product integrity.
-
Hazards Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9] It may also be harmful if swallowed.[7][16]
-
Recommended Handling :
-
Storage : Store in a cool, dry place, away from incompatible materials such as strong acids and bases.[9] The container should be kept tightly closed to prevent moisture ingress.[9] Some suppliers recommend refrigeration.[7]
Conclusion
(4-(Pyridin-4-yl)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation. Its robust reactivity, particularly in Suzuki-Miyaura coupling, provides a reliable and efficient pathway to valuable pyridyl-phenyl structures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic protocols, and handling requirements is essential to fully exploit its potential in creating next-generation molecules and materials.
References
-
(4-(Pyridin-4-yl)phenyl)boronic acid | C11H10BNO2 | CID 46911987 - PubChem. Available from: [Link]
-
Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
(4-(Pyridin-2-yl)phenyl)boronic acid (contains varying amounts of Anhydride) - Oakwood Chemical. Available from: [Link]
-
Supporting Information - Theranostics. Available from: [Link]
-
The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available from: [Link]
-
Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - IUCr Journals. Available from: [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]
-
Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters | Organic Letters - ACS Publications. Available from: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available from: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. Available from: [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications - MDPI. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Available from: [Link]
-
pK a values for boronic acids 1-7. - ResearchGate. Available from: [Link]
-
Phenylboronic acid - Wikipedia. Available from: [Link]
-
4-(pyridin-4-yl)phenyl boronic acid, CAS No. 1045332-30-6 - iChemical. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]
Sources
- 1. CAS 1045332-30-6: 4-(Pyridin-4-yl)phenyl boronic acid [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. (4-(Pyridin-4-yl)phenyl)boronic acid | C11H10BNO2 | CID 46911987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Pyrid-4-yl)phenylboronic acid 95% | CAS: 1045332-30-6 | AChemBlock [achemblock.com]
- 6. 4-(pyridin-4-yl)phenylboronic acid | 1045332-30-6 [chemicalbook.com]
- 7. (4-(Pyridin-4-yl)phenyl)boronic acid | 1045332-30-6 [sigmaaldrich.com]
- 8. 1045332-30-6|(4-(Pyridin-4-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
